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methoxyphenyl)-1,3,5-triazine

Cat. No.: B052604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dichlorotriazines are a class of heterocyclic compounds that have garnered significant attention

in medicinal chemistry due to their versatile reactivity and utility as scaffolds, covalent

warheads, and linkers. The 1,3,5-triazine ring, substituted with two chlorine atoms, offers two

reactive sites for sequential nucleophilic substitution, allowing for the controlled and modular

synthesis of complex molecules with diverse biological activities. This document provides

detailed application notes on the use of dichlorotriazines in drug discovery and protocols for

their synthesis and application.

Application Notes
Dichlorotriazine as a Versatile Scaffold in Drug Design
The dichlorotriazine core is a privileged scaffold in medicinal chemistry, enabling the

development of a wide range of therapeutic agents, including kinase inhibitors.[1][2] The ability

to introduce different substituents at the 2, 4, and 6 positions of the triazine ring allows for fine-

tuning of the molecule's pharmacological properties, such as potency, selectivity, and

pharmacokinetics.[1]

Kinase Inhibition:

Dichlorotriazine-based compounds have been successfully developed as inhibitors of various

kinases implicated in cancer and other diseases. The triazine core can mimic the hinge-binding
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region of ATP, while the substituents can be tailored to interact with specific residues in the

kinase active site, leading to potent and selective inhibition.

Src Kinase Inhibitors: Several dichlorotriazine derivatives have shown potent inhibitory

activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation,

survival, and metastasis.[3]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The dichlorotriazine scaffold has been

utilized to design inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or

mutated in various cancers.[4][5]

Dichlorotriazines as Covalent Inhibitors
The electrophilic nature of the chlorine atoms on the dichlorotriazine ring makes it an effective

"warhead" for the development of targeted covalent inhibitors.[6][7] These inhibitors form a

stable covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the

target protein, leading to irreversible inhibition. This approach can offer advantages in terms of

increased potency, prolonged duration of action, and the ability to overcome drug resistance.[8]

A notable application is the development of dichlorotriazine-based probes for sialyltransferases,

enzymes that are often dysregulated in cancer. These probes have been shown to irreversibly

inhibit sialyltransferase activity, providing valuable tools for studying their function and for the

development of novel therapeutics.[7][9]

Dichlorotriazines as Linkers in Bioconjugation
The sequential reactivity of the two chlorine atoms makes dichlorotriazines excellent linkers for

bioconjugation, enabling the connection of two different molecules with high precision.[10][11]

This property is particularly valuable in the development of Antibody-Drug Conjugates (ADCs)

and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, a dichlorotriazine linker can be used to attach a

potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The

linker is designed to be stable in circulation and to release the drug only upon internalization

into the target cell.
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Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the

proteasome. A dichlorotriazine-based linker can be used to connect the target-binding moiety

and the E3 ligase-binding moiety, with the linker's length and composition being critical for

the efficacy of the PROTAC.

Quantitative Data
The following tables summarize the biological activity of representative dichlorotriazine-based

compounds.

Compound ID Target Kinase IC50 (nM) Cell Line Reference

1 Src 1.5 - [3]

2 EGFR 305.1 - [12]

3 PI3Kα 24 - [12]

4 mTOR 12.24 -

5l GSK-3β 883 -

Table 1: Inhibitory Activity of Dichlorotriazine-Based Kinase Inhibitors. This table presents the

half-maximal inhibitory concentration (IC50) values of several dichlorotriazine derivatives

against their respective target kinases.

Compound Target Protein Cell Line IC50 (µM) Reference

B-2 EGFR A549 2.14

B-2 EGFR MCF-7 8.91

11w FAK HCT116 0.01

11w FAK MDA-MB-231 0.11

Table 2: Anti-proliferative Activity of Dichlorotriazine-Based Compounds. This table shows the

IC50 values of dichlorotriazine derivatives in different cancer cell lines.
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Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by dichlorotriazine-based inhibitors,

generated using the DOT language.
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Figure 1: EGFR signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.
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Figure 2: Src kinase signaling pathway and its inhibition by a dichlorotriazine-based inhibitor.

Experimental Protocols
Synthesis of a Dichlorotriazine-Based Covalent Probe
This protocol describes the synthesis of a simple dichlorotriazine-based covalent probe that

can be used to label proteins with reactive cysteine residues.

Materials:

Cyanuric chloride
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Amino-PEG-Biotin

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Dissolution: Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask

under a nitrogen atmosphere.

Cooling: Cool the solution to 0°C using an ice bath.

Addition of Amine: In a separate flask, dissolve Amino-PEG-Biotin (1.0 eq) and DIPEA (1.2

eq) in anhydrous DCM.

Reaction: Add the Amino-PEG-Biotin solution dropwise to the cyanuric chloride solution at

0°C with constant stirring.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction

is typically complete within 1-2 hours.

Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous

NaHCO₃ solution and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to obtain the

desired dichlorotriazine-PEG-Biotin probe.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass

spectrometry.

Synthesis of Dichlorotriazine Probe Work-up and Purification

1. Dissolve Cyanuric Chloride
in DCM 2. Cool to 0°C 3. Add Amino-PEG-Biotin

and DIPEA in DCM 4. Reaction at 0°C 5. TLC Monitoring 6. Aqueous Wash
(NaHCO3, Brine)

Reaction Complete
7. Dry and Concentrate 8. Column Chromatography Final Product

Click to download full resolution via product page

Figure 3: Experimental workflow for the synthesis of a dichlorotriazine-based covalent probe.

Protocol for Covalent Labeling of a Protein with a
Dichlorotriazine Probe and Mass Spectrometry Analysis
This protocol outlines the general procedure for labeling a protein with a dichlorotriazine-based

probe and subsequent analysis by mass spectrometry to identify the site of modification.

Materials:

Protein of interest (with accessible cysteine residues)

Dichlorotriazine-PEG-Biotin probe (from Protocol 1)

Phosphate-buffered saline (PBS), pH 7.4

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)
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Ammonium bicarbonate

Formic acid

Acetonitrile (ACN)

C18 desalting column

Streptavidin-coated magnetic beads

LC-MS/MS system

Procedure:

Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-5

mg/mL.

Labeling Reaction: Add the dichlorotriazine-PEG-Biotin probe to the protein solution at a 10-

fold molar excess. Incubate the reaction at room temperature for 2 hours with gentle

agitation.

Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

Reduction and Alkylation: Add DTT to a final concentration of 20 mM and incubate at 56°C

for 30 minutes to reduce disulfide bonds. Cool to room temperature and add IAA to a final

concentration of 40 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.

Digestion: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to

reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) ratio and incubate overnight

at 37°C.

Enrichment of Biotinylated Peptides: Acidify the digest with formic acid. Incubate the peptide

mixture with streptavidin-coated magnetic beads to enrich for biotinylated peptides. Wash the

beads extensively to remove non-specifically bound peptides.

Elution and Desalting: Elute the biotinylated peptides from the beads. Desalt the eluted

peptides using a C18 column.
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LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sequence

of the labeled peptides and pinpoint the site of covalent modification.
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Alkylate (IAA)
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Figure 4: Workflow for covalent protein labeling and mass spectrometry analysis.
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Conclusion
Dichlorotriazines represent a highly valuable and versatile class of compounds in medicinal

chemistry. Their tunable reactivity and modular nature have enabled their application as core

scaffolds for targeted inhibitors, as reactive warheads for covalent drugs, and as precise linkers

for the construction of complex bioconjugates. The detailed protocols provided herein offer a

starting point for researchers to explore the potential of dichlorotriazines in their own drug

discovery and chemical biology programs. Further exploration of the structure-activity

relationships of dichlorotriazine derivatives will undoubtedly lead to the development of novel

and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34757216/
https://pubmed.ncbi.nlm.nih.gov/34757216/
https://www.mdpi.com/1422-0067/25/14/7640
https://www.benchchem.com/product/b052604#applications-of-dichlorotriazines-in-medicinal-chemistry
https://www.benchchem.com/product/b052604#applications-of-dichlorotriazines-in-medicinal-chemistry
https://www.benchchem.com/product/b052604#applications-of-dichlorotriazines-in-medicinal-chemistry
https://www.benchchem.com/product/b052604#applications-of-dichlorotriazines-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b052604?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

